molecular formula C13H13ClN2OS B287399 2-chloro-N-(2,3-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-chloro-N-(2,3-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B287399
M. Wt: 280.77 g/mol
InChI Key: XEUIWBSESACMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,3-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known by its chemical name, DMTC, and has been found to have promising properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of DMTC is not fully understood, but it is believed to act by inhibiting various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
DMTC has been found to have several biochemical and physiological effects that make it a valuable tool for scientific research. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. It has also been found to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMTC for lab experiments is its ability to inhibit the growth of cancer cells, which makes it a valuable tool for studying cancer biology. It is also relatively easy to synthesize, which makes it a cost-effective tool for research. However, one of the limitations of DMTC is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research involving DMTC. One potential direction is to further investigate its potential as an anti-cancer agent, with a focus on understanding its mechanism of action and identifying potential targets for drug development. Another potential direction is to investigate its potential as an anti-inflammatory agent, with a focus on understanding its effects on the immune system. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMTC, and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of DMTC involves the reaction of 2,3-dimethyl aniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

DMTC has been found to have several scientific research applications due to its unique properties. It has been extensively studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of various cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in various animal models.

properties

Product Name

2-chloro-N-(2,3-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H13ClN2OS/c1-7-5-4-6-10(8(7)2)16-12(17)11-9(3)15-13(14)18-11/h4-6H,1-3H3,(H,16,17)

InChI Key

XEUIWBSESACMMV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N=C(S2)Cl)C)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N=C(S2)Cl)C)C

Origin of Product

United States

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